molecular formula C18H21N3O4 B2457768 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034267-23-5

4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2457768
CAS No.: 2034267-23-5
M. Wt: 343.383
InChI Key: LYURVLBGUHKPIM-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. Compounds with similar 2-oxopyridin-1(2H)-yl (2-pyridone) scaffolds are of significant interest in medicinal chemistry and chemical biology research . The 2-pyridone structure is a privileged pharmacophore known to facilitate key interactions with biological targets, such as forming cation-π interactions and hydrogen bonds with amino acid residues like Lys70 and Arg173, as observed in studies of HIV capsid modulators . This molecular architecture suggests potential utility in the exploration of protein-protein interaction inhibitors . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating novel biological pathways. [Include specific details on the compound's mechanism of action, confirmed research applications, and solubility/stability data here once available.] This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetamido-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-16(25-3)11-17(23)21(12)9-8-19-18(24)14-4-6-15(7-5-14)20-13(2)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURVLBGUHKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of functional groups: Methoxy and methyl groups can be introduced via alkylation reactions.

    Formation of the benzamide structure: The benzamide moiety can be synthesized by reacting aniline derivatives with acetic anhydride.

    Coupling reactions: The final step involves coupling the pyridine derivative with the benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield methoxybenzoic acid, while reduction of the carbonyl group could yield hydroxypyridine derivatives.

Scientific Research Applications

Inhibition of Acetylcholinesterase

Research has indicated that compounds similar to 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of AChE can potentially enhance acetylcholine levels in the brain, thereby improving cognitive function. For instance, studies have shown that certain derivatives with similar structures have demonstrated promising AChE inhibitory activity in vitro, suggesting potential therapeutic benefits for Alzheimer's treatment .

Anticancer Properties

There is growing interest in the anticancer properties of compounds containing the oxopyridine structure. Preliminary studies have suggested that these compounds may induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have been evaluated against various cancer cell lines, showing significant cytotoxic effects . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Certain derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests that this compound could be developed into a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds in various biological assays:

StudyCompound TestedBiological ActivityKey Findings
AChE inhibitorsCognitive enhancementIC50 values indicate strong inhibition
Anticancer agentsCytotoxicity against HCT116Significant reduction in cell viability
Antimicrobial agentsActivity against bacteria and fungiEffective against multiple strains

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-acetamidobenzamide: A simpler analog without the pyridine ring.

    N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: A compound lacking the acetamido group.

    4-methoxy-6-methyl-2-oxopyridine: A compound containing the pyridine ring but without the benzamide moiety.

Uniqueness

4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is unique due to the presence of both the benzamide and pyridine moieties, which confer distinct chemical and biological properties

Biological Activity

4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3} with a molecular weight of approximately 288.35 g/mol. The compound features a benzamide moiety substituted with an acetamido group and a pyridine derivative, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to bind effectively to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer agents that can overcome multidrug resistance (MDR) .

Table 1: Summary of Anticancer Studies

CompoundMechanism of ActionCell Lines TestedIC50 (µM)
SMART-HTubulin inhibitionPC-3, A37510
SMART-FTubulin inhibitionPC-3, A37515
SMART-OHTubulin inhibitionPC-3, A37512

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For instance, thiazole derivatives have demonstrated antibacterial activity against various strains including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated as well. Similar compounds have been reported to act as inhibitors for carbonic anhydrase isoforms, which are implicated in various diseases including glaucoma and cancer . The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance inhibitory potency.

Case Studies

  • Study on Anticancer Efficacy : In vivo studies involving SMART compounds demonstrated significant tumor growth inhibition in xenograft models, indicating that structural modifications can lead to enhanced therapeutic effects .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against clinical isolates, revealing promising results that suggest further development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and cyclization. Key steps include:

  • Refluxing in polar aprotic solvents (e.g., DMF or DMSO) to facilitate amide bond formation.
  • Catalysts : Use of coupling agents like EDCI/HOBt for efficient benzamide linkage .
  • Purification : Chromatography (silica gel or HPLC) and crystallization to achieve >95% purity.
    • Critical Parameters : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios of intermediates (e.g., pyridazinone precursors) significantly affect yield (reported 40–70%) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy at C4, methyl at C6 on pyridinone) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 397.17 for [M+H]+^+) .
  • X-ray Crystallography : Limited data available, but SHELX software (e.g., SHELXL) can refine crystal structures if suitable crystals are obtained .

Q. What preliminary biological screening data exist for this compound?

  • Reported Activities :

  • Enzyme Inhibition : Moderate activity against kinases (IC50_{50} ~1–10 µM) due to benzamide and pyridinone moieties interacting with ATP-binding pockets .
  • Antimicrobial : Limited efficacy in bacterial models (MIC >50 µg/mL) .
    • Screening Platforms : In vitro assays using HEK293 or A549 cell lines for cytotoxicity profiling .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its interaction with biological targets?

  • Key Modifications :

  • Pyridinone Ring : Methoxy and methyl groups enhance solubility and target affinity by reducing steric hindrance .
  • Benzamide Group : Substitution at the 4-acetamido position improves metabolic stability (e.g., reduced CYP3A4-mediated degradation) .
    • SAR Table :
Substituent PositionModificationEffect on Activity
Pyridinone C4Methoxy↑ Solubility
Pyridinone C6Methyl↑ Target Binding
Benzamide C4Acetamido↓ Metabolic Clearance

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Approaches :

  • Assay Standardization : Use isogenic cell lines to control genetic variability .
  • Binding Kinetics : Surface plasmon resonance (SPR) to measure on/off rates and validate target engagement .
  • Metabolite Profiling : LC-MS to identify active metabolites that may skew results .
    • Case Study : Discrepancies in kinase inhibition (e.g., RAF vs. MEK targets) were resolved by co-crystallization studies showing allosteric binding modes .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methods :

  • Docking Simulations : AutoDock Vina to predict binding poses in kinase domains (e.g., RAF709 analog optimization) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
    • Outcomes : Introduction of tetrahydropyranyl groups improved solubility (logP reduced from 3.2 to 2.5) without compromising potency .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

  • Scalability Issues :

  • Intermediate Stability : Oxidative degradation of pyridinone intermediates during storage .
  • Yield Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) .
    • Solutions : Use of stabilizers (e.g., BHT) and automated reactors for temperature/pH control .

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